[1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine
Overview
Description
[1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine is a useful research compound. Its molecular formula is C4H4N6 and its molecular weight is 136.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Adenine Isosteres : The [1,2,4]triazolo[1,5-a][1,3,5]triazine ring system can be synthesized using various methods, making it useful for studying adenine isosteres with bridgehead nitrogen (Caulkett et al., 1995).
Anticancer Activity : Fluorinated derivatives of this compound, specifically 7-aryl-2-pyridyl-6,7-dihydro versions, have demonstrated antiproliferative activity against breast, colon, and lung cancer cell lines (Dolzhenko et al., 2008). Another study on fluorinated 7-benzylamino-2-phenyl derivatives of this compound highlights their potential as anticancer agents with anti-angiogenic properties (Dolzhenko et al., 2015).
Chemical Research Applications :
- [1,2,4]triazoloquinazolinium betaines and their derivatives have potential applications in chemical research, including the synthesis of a variety of thiosemicarbazides (Crabb et al., 1999).
- Triazolotriazines synthesized by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles are useful in chemical research (Gray & Stevens, 1976).
Interactions with A(2A) Adenosine Receptor : The derivatives of 1,2,4-triazolo[1,5-a]-1,3,5-triazine have been shown to improve water solubility while maintaining potent interactions with the A(2A) adenosine receptor, exhibiting receptor subtype selectivity (Federico et al., 2011).
Antimicrobial and Anti-inflammatory Activities : Some newly synthesized 1,2,4-triazole derivatives possess significant antimicrobial activities against test microorganisms (Bektaş et al., 2007). Another study reports high antibacterial, antifungal, and anti-inflammatory activities of synthesized 1,2,4-triazolo[4,3-b] derivatives compared to commercial antibiotics (El-Reedy & Soliman, 2020).
Energetic Material : A study on a synthesized compound containing [1,2,4]Triazolo[4,3-a][1,3,5]triazin-5-amine revealed it as a high-melting compound with adjacent nitro-NNO-azoxy and amino groups, indicating its potential as an energetic material (Anikin et al., 2019).
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6/c5-3-6-1-7-4-9-8-2-10(3)4/h1-2H,(H2,5,6,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKWUAYZQLRWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=CN2C(=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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